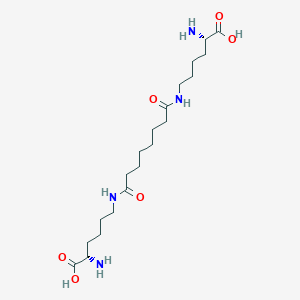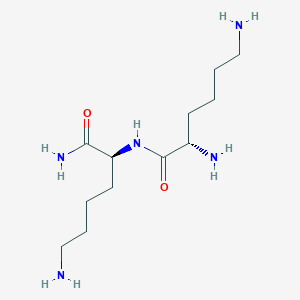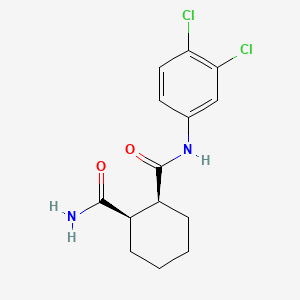
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, also known as DCPCD, is a cyclic organic compound that has been studied extensively in the field of medicinal chemistry and pharmacology. DCPCD has been found to possess numerous biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been used as a potential therapeutic agent for the treatment of a variety of diseases.
Aplicaciones Científicas De Investigación
Synthesis of Chiral Compounds : The related compound "(1S,2S)-cyclohexane-1,2-dicarboxamides" has been synthesized for potential applications in creating chiral molecules. These chiral molecules have significant implications in pharmaceuticals and agrochemicals due to their ability to exist in enantiomerically pure forms (Zhou & Xu, 2014).
Preparation of Cyclohexanecarboxamide Derivatives : Research on "N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives" provides insights into the synthesis and characterization of these compounds, which can be important in the development of new materials or drugs (Özer et al., 2009).
Development of Polyamides : The synthesis of aromatic polyamides containing the cyclohexane structure is a significant area of research, particularly for the development of new polymers with specific mechanical and thermal properties (Hsiao et al., 1999).
Metal Complexes Studies : Research into "N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes" provides valuable insights into the development of new metal complexes, which could have potential applications in catalysis or material science (Ozer et al., 2009).
Catalysis and Stereoselectivity : The use of similar cyclohexane-based ligands in rhodium-catalyzed asymmetric hydroformylation has been studied, contributing to the understanding of catalytic processes and stereoselectivity in organic synthesis (Hayashi et al., 1979).
Propiedades
IUPAC Name |
(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZWCJNDWOBAM-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

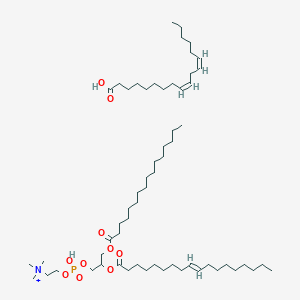
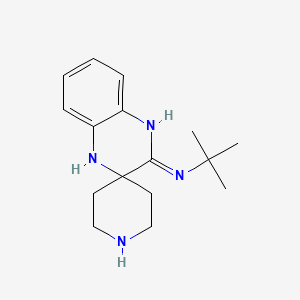

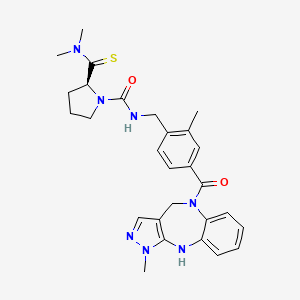
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)
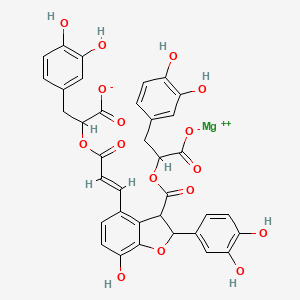

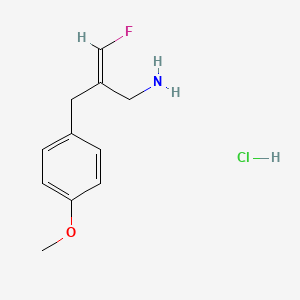
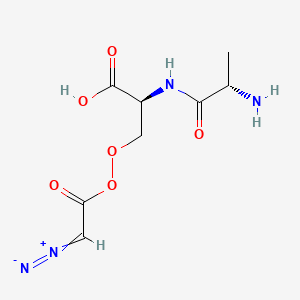
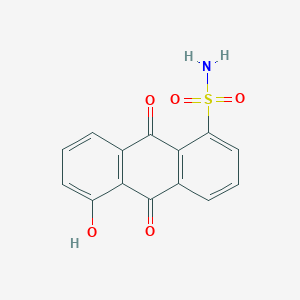
![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
![5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide](/img/structure/B608609.png)
